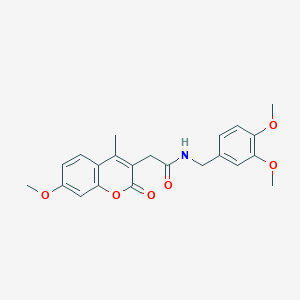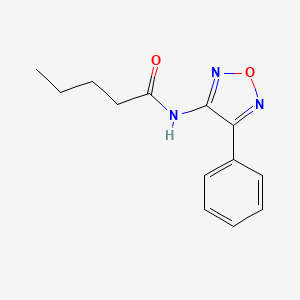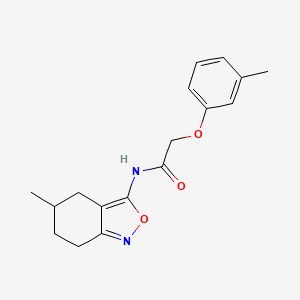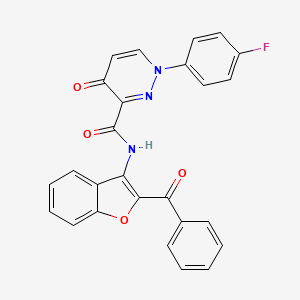![molecular formula C21H23N5O2S B11390173 6-(4-methoxyphenyl)-N-phenyl-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11390173.png)
6-(4-methoxyphenyl)-N-phenyl-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-METHOXYPHENYL)-N-PHENYL-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolothiadiazines. . The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a promising candidate for various scientific research applications.
Preparation Methods
The synthesis of 6-(4-METHOXYPHENYL)-N-PHENYL-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves several steps. One common method includes the reaction of 3-phenyl-2-propynal with 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols . The reaction conditions typically involve refluxing in ethanol with a catalytic amount of piperidine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxalyl chloride, which is used to produce triazolothiadiazine derivatives . The major products formed from these reactions depend on the specific reagents and conditions used. For example, treating the compound with oxalyl chloride in refluxing benzene produces triazolothiadiazine-6,7-dione .
Scientific Research Applications
6-(4-METHOXYPHENYL)-N-PHENYL-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has a wide range of scientific research applications. It has been studied for its potential as an anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitor agent . The compound’s ability to interact with various biological targets makes it a valuable tool in medicinal chemistry and drug discovery .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The triazole and thiadiazine rings in its structure allow it to form hydrogen bonds with target receptors, leading to its bioactive profile . The exact molecular targets and pathways can vary depending on the specific application, but they generally involve inhibition of enzymes or interaction with cellular receptors .
Comparison with Similar Compounds
Similar compounds to 6-(4-METHOXYPHENYL)-N-PHENYL-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE include other triazolothiadiazine derivatives such as 6-(4-METHOXYPHENYL)-3-(2-THIENYLMETHYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE . These compounds share similar structural features but may differ in their pharmacological activities and applications. The uniqueness of 6-(4-METHOXYPHENYL)-N-PHENYL-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE lies in its specific substituents and their effects on its bioactivity.
Properties
Molecular Formula |
C21H23N5O2S |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-N-phenyl-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C21H23N5O2S/c1-3-7-17-23-24-21-26(17)25-18(14-10-12-16(28-2)13-11-14)19(29-21)20(27)22-15-8-5-4-6-9-15/h4-6,8-13,18-19,25H,3,7H2,1-2H3,(H,22,27) |
InChI Key |
NLCJJEGYVCFOSA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=CC=C3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,5-trimethyl-6-[2-oxo-2-(piperidin-1-yl)ethyl]-7H-furo[3,2-g]chromen-7-one](/img/structure/B11390094.png)

![N-(2,5-dimethylphenyl)-3-ethyl-6-(4-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11390102.png)
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide](/img/structure/B11390112.png)
![6,7-dimethyl-N-[(2Z)-6-methyl-1,3-benzothiazol-2(3H)-ylidene]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11390121.png)

![2-(4-ethylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B11390131.png)
![N-(3-chloro-4-methylphenyl)-6-(4-methylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11390132.png)
![2-(3,4-dimethylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11390134.png)

![2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B11390161.png)
![3-(2-hydroxy-4,6-dimethylphenyl)-4-(4-methoxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11390169.png)

![5-chloro-2-[(4-fluorobenzyl)sulfonyl]-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide](/img/structure/B11390187.png)
